A Comprehensive Guide to the Synthesis and Characterization of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
A Comprehensive Guide to the Synthesis and Characterization of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
Abstract: This technical guide provides a detailed methodology for the synthesis and characterization of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, a key intermediate in pharmaceutical and chemical research. The compound's structure combines a tert-butoxycarbonyl (Boc) protected nitrogen core with two acetoxymethyl (AM) ester functionalities. AM esters are widely recognized as effective prodrug motifs that enhance cell permeability, with subsequent cleavage by intracellular esterases to release the active molecule.[1][2] This guide offers a robust, two-step synthetic pathway, beginning with the Boc-protection of iminodiacetic acid, followed by a phase-transfer-catalyzed esterification. We provide in-depth, step-by-step protocols, mechanistic insights, and a comprehensive characterization framework including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this valuable chemical entity.
Introduction: Strategic Design of a Key Intermediate
The molecular architecture of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate is deliberately designed for specific applications in synthetic chemistry and drug delivery. Its structure is a composite of two critical functional motifs: the tert-butoxycarbonyl (Boc) protecting group and the acetoxymethyl (AM) ester.
The Acetoxymethyl (AM) Ester: A Prodrug Workhorse
Carboxylic acids are common functionalities in biologically active molecules, but their inherent negative charge at physiological pH often limits their ability to cross lipophilic cell membranes. The acetoxymethyl (AM) ester serves as a bioreversible masking group to overcome this challenge.[2][3] This strategy involves converting the polar carboxyl group into a more lipophilic, uncharged ester. Once inside the cell, ubiquitous intracellular esterases recognize and hydrolyze the AM ester, regenerating the parent carboxylic acid and releasing formaldehyde and acetate as byproducts.[2] This approach has proven invaluable for delivering fluorescent indicators, antibiotics, and other therapeutic agents into living cells.[1]
The Tert-Butoxycarbonyl (Boc) Group: Robust and Reversible Protection
In multi-step organic synthesis, the selective protection of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments.[4] Its key advantage lies in its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), which preserves the integrity of other sensitive functionalities within the molecule.[5] This orthogonal stability makes it an ideal choice in complex synthetic sequences.
Synthetic Strategy and Pathway
The synthesis of the target molecule is logically approached in a two-step sequence starting from commercially available iminodiacetic acid.
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Step 1: N-Protection. The secondary amine of iminodiacetic acid is protected with a Boc group. This is a critical step to prevent side reactions at the nitrogen atom during the subsequent esterification. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Step 2: Dual Acetoxymethyl Esterification. The resulting N-Boc protected diacid is then esterified to install the two acetoxymethyl groups. This transformation is achieved by reacting the diacid with bromomethyl acetate. Given the potential for low solubility of the dicarboxylate salt, a phase-transfer catalyst is employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction efficiency and yield.[1]
Diagram: Overall Synthetic Scheme
The following diagram illustrates the two-step reaction pathway from iminodiacetic acid to the final product.
Caption: Reaction pathway for the synthesis of the target compound.
Experimental Protocols
Disclaimer: All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Synthesis of 2,2'-((tert-butoxycarbonyl)azanediyl)diacetic acid
This procedure details the protection of the secondary amine of iminodiacetic acid using Boc anhydride. The use of a strong base like sodium hydroxide deprotonates the carboxylic acids and facilitates the nucleophilic attack of the amine on the Boc anhydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Iminodiacetic Acid | 133.10 | 10.0 g | 75.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 150.0 |
| Di-tert-butyl dicarbonate | 218.25 | 18.0 g | 82.5 |
| Dioxane | - | 100 mL | - |
| Deionized Water | - | 100 mL | - |
| Ethyl Acetate | - | 250 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
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In a 500 mL round-bottom flask, dissolve iminodiacetic acid (10.0 g, 75.1 mmol) and sodium hydroxide (6.0 g, 150.0 mmol) in 100 mL of deionized water. Stir until all solids have dissolved.
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To this aqueous solution, add 100 mL of dioxane.
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Slowly add a solution of di-tert-butyl dicarbonate (18.0 g, 82.5 mmol) in 50 mL of dioxane to the reaction mixture over 30 minutes.
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Stir the resulting mixture vigorously at room temperature overnight (approx. 16 hours).
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
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Wash the remaining aqueous solution with 50 mL of ethyl acetate to remove any unreacted Boc anhydride.
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Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
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Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield 2,2'-((tert-butoxycarbonyl)azanediyl)diacetic acid as a white solid.
Step 2: Synthesis of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate
This protocol utilizes phase-transfer catalysis for the efficient esterification of the diacid precursor. Potassium carbonate acts as the base to form the dicarboxylate salt, while tetrabutylammonium bisulfate shuttles the carboxylate anion into the organic phase to react with bromomethyl acetate.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 2,2'-(...)-diacetic acid | 233.22 | 5.0 g | 21.4 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.8 g | 63.7 |
| Tetrabutylammonium bisulfate | 339.53 | 1.45 g | 4.3 |
| Bromomethyl acetate | 152.97 | 8.2 g (5.4 mL) | 53.5 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Deionized Water | - | 100 mL | - |
| Saturated Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,2'-((tert-butoxycarbonyl)azanediyl)diacetic acid (5.0 g, 21.4 mmol) and potassium carbonate (8.8 g, 63.7 mmol) in 50 mL of deionized water.
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Add tetrabutylammonium bisulfate (1.45 g, 4.3 mmol) followed by 50 mL of dichloromethane (DCM).
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To this biphasic mixture, add bromomethyl acetate (5.4 mL, 53.5 mmol) dropwise.
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Stir the mixture vigorously at room temperature for 24 hours to ensure complete reaction.
-
Transfer the mixture to a separatory funnel. Dilute with an additional 50 mL of water and 50 mL of DCM.
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Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers and wash sequentially with deionized water (50 mL) and saturated brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Diagram: Synthesis and Purification Workflow
Caption: Step-by-step workflow for synthesis and purification.
Characterization and Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectroscopic behavior of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~ 5.75 s 4H O-CH₂ -O ~ 4.10 s 4H N-CH₂ -C=O ~ 2.10 s 6H O=C-CH₃ | ~ 1.45 | s | 9H | C(CH₃)₃ |
Rationale: The two sets of methylene protons (O-CH₂-O and N-CH₂-C=O) are expected to be singlets due to the absence of adjacent protons. The acetoxymethyl protons are typically downfield due to the two adjacent oxygen atoms. The tert-butyl group will appear as a sharp singlet integrating to 9 protons.
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¹³C NMR (100 MHz, CDCl₃):
Chemical Shift (δ, ppm) Assignment ~ 170.0 C =O (Acetate) ~ 168.0 C =O (Diacetate) ~ 155.0 C =O (Boc) ~ 81.0 O-C (CH₃)₃ ~ 80.0 O-C H₂-O ~ 52.0 N-C H₂-C=O ~ 28.5 C(C H₃)₃ | ~ 20.8 | O=C-C H₃ |
Mass Spectrometry (MS)
For a compound with the molecular formula C₁₅H₂₃NO₁₀, the exact mass can be confirmed using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).
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Molecular Formula: C₁₅H₂₃NO₁₀[6]
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Molecular Weight: 377.34 g/mol [6]
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Expected Ions [M+Na]⁺: Calculated for C₁₅H₂₃NNaO₁₀⁺: 400.1214. Found: 400.12XX.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2980 | Medium | C-H stretch (Aliphatic) |
| ~ 1760 | Strong | C=O stretch (Acetoxymethyl Ester) |
| ~ 1740 | Strong | C=O stretch (Diacetate Ester) |
| ~ 1695 | Strong | C=O stretch (Boc Carbamate) |
| ~ 1220, 1150 | Strong | C-O stretch (Esters and Carbamate) |
Rationale: The spectrum will be dominated by three distinct, strong carbonyl (C=O) stretching bands corresponding to the two types of esters and the carbamate group. The high frequency of the acetoxymethyl ester carbonyl is characteristic.
Conclusion
This guide presents a reliable and well-documented pathway for the synthesis of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. By leveraging standard N-Boc protection chemistry and an efficient phase-transfer-catalyzed esterification, the target compound can be prepared in good yield. The detailed protocols and comprehensive characterization data provide researchers with the necessary tools to produce and validate this important chemical intermediate for applications in medicinal chemistry and drug delivery systems.
References
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Raines, R. T., et al. (2016). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic & Biomolecular Chemistry. Available at: [Link][1]
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Raines Lab. Synthesis and utility of fluorogenic acetoxymethyl ethers. Available at: [Link][3]
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ResearchGate. Synthesis and utility of fluorogenic acetoxymethyl ethers. Available at: [Link][7]
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Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (1988). Vol. VI, p.418. Available at: [Link][5]
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Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Available at: [Link][4]
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